2-Morpholino-3-phenylpropan-1-amine

Regiochemistry Synthetic Chemistry Building Blocks

2-Morpholino-3-phenylpropan-1-amine (CAS 953740-37-9) is a synthetic phenylpropylamine derivative characterized by a morpholine ring attached to the alpha-carbon of a 3-phenylpropan-1-amine backbone. This achiral compound has a molecular formula of C13H20N2O, a molecular weight of 220.31 g/mol, and a computed XLogP3-AA value of 1, indicating moderate lipophilicity.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 953740-37-9
Cat. No. B2647052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-3-phenylpropan-1-amine
CAS953740-37-9
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESC1COCCN1C(CC2=CC=CC=C2)CN
InChIInChI=1S/C13H20N2O/c14-11-13(15-6-8-16-9-7-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
InChIKeyLHAUJFVSAKTNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholino-3-phenylpropan-1-amine (CAS 953740-37-9): A Defined Phenylpropylamine Scaffold for Research Procurement


2-Morpholino-3-phenylpropan-1-amine (CAS 953740-37-9) is a synthetic phenylpropylamine derivative characterized by a morpholine ring attached to the alpha-carbon of a 3-phenylpropan-1-amine backbone [1]. This achiral compound has a molecular formula of C13H20N2O, a molecular weight of 220.31 g/mol, and a computed XLogP3-AA value of 1, indicating moderate lipophilicity [1]. It is primarily offered by chemical suppliers as a building block for the synthesis of more complex molecules in non-human research applications .

Why 2-Morpholino-3-phenylpropan-1-amine Cannot Be Casually Substituted in Regiochemistry-Dependent Synthesis


Direct substitution of 2-morpholino-3-phenylpropan-1-amine with its regioisomers, such as 1-morpholino-3-phenylpropan-2-amine (CAS 1021146-87-1), is not feasible due to fundamental differences in the position of the primary amine, which governs all downstream reactivity [1]. While both share the same molecular weight and formula, the target compound places the free primary amine at the terminus of the propyl chain, whereas the isomer has it on the benzylic carbon [2]. This structural variation leads to divergent reactivity in key derivatization reactions like amide bond formation, reductive amination, and nucleophilic substitutions, making the target compound the required reagent for reactions requiring a less sterically hindered, terminal amine nucleophile [1].

Quantitative Structural and Physicochemical Differentiation of 2-Morpholino-3-phenylpropan-1-amine for Procurement


Regiochemical Differentiation from 1-Morpholino-3-phenylpropan-2-amine in Site-Specific Conjugation

A stark differentiation exists in the location of the nucleophilic amine group between 2-morpholino-3-phenylpropan-1-amine and its closest analog, 1-morpholino-3-phenylpropan-2-amine [1][2]. The target compound features a terminal primary amine on a propyl chain, whereas the comparator's amine is situated on a secondary benzylic carbon. This difference in steric and electronic environment is critical for applications where the reactivity of a terminal amine is required [1].

Regiochemistry Synthetic Chemistry Building Blocks

Comparison of Computed Lipophilicity for Pharmacokinetic Property Prediction

Computational analysis of lipophilicity, a key predictor of drug-likeness and passive membrane permeability, shows that the target compound and its regioisomer are predicted to have identical partition coefficients [1]. The predicted XLogP3-AA value for 2-morpholino-3-phenylpropan-1-amine is 1, which is the same as the value computed for 1-morpholino-3-phenylpropan-2-amine (XLogP3-AA = 1) [1][2].

Lipophilicity ADME Prediction Drug Design

Procurement-Focused Application Scenarios for 2-Morpholino-3-phenylpropan-1-amine


Synthesis of Complex Molecules Requiring a Terminal Amine Functionality

Procure this compound specifically as a synthetic building block for schemes that require a nucleophilic amine at the terminus of a 3-phenylpropyl scaffold. Its structure is directly defined for creating derivatives where the amine must remain distal to the phenyl ring, a crucial regiochemical requirement for generating compound libraries for structure-activity relationship (SAR) studies [1].

Differentiation from Benzylic Amine Isomers in Pharmacophore Design

When a medicinal chemistry project calls for a morpholino-phenylpropylamine core where the amine is not directly attached to the benzylic position, 2-morpholino-3-phenylpropan-1-amine is the mandatory starting material. Substituting the commonly available 1-morpholino-3-phenylpropan-2-amine would lead to an structurally different, unintended product series with altered pharmacokinetic and pharmacodynamic profiles [1][2].

Preparation of Specialized Ligands and Probes

Utilize this compound for creating functional probes or affinity ligands where a spacer between the morpholine/phenyl group and the final functional moiety is necessary. The terminal amine provides a single, unambiguous attachment point that is spatially separated from the morpholine ring, which can be critical for avoiding steric hindrance in the target binding pocket [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Morpholino-3-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.